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Compound of Interest

Compound Name:
1-[5-(2-Chlorophenyl)-2-

furyl]ethanone

CAS No.: 675596-28-8

Cat. No.: B1450127 Get Quote

Executive Summary
1-[5-(2-Chlorophenyl)-2-furyl]ethanone (also known as 5-(2-Chlorophenyl)-2-acetylfuran) is a

bioactive heterocyclic compound belonging to the class of 5-aryl-2-acylfurans. This scaffold is a

critical pharmacophore in medicinal chemistry, often associated with antimicrobial, anti-

inflammatory, and tubulin-polymerization inhibitory activities.[1] The presence of the ortho-

chlorophenyl group at the 5-position of the furan ring imparts specific steric and electronic

properties that differentiate it from its para-substituted analogs, influencing its binding affinity in

biological targets.

Chemical Identity & Core Data[1][2][3][4][5][6][7]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1450127?utm_src=pdf-interest
https://www.benchchem.com/product/b1450127?utm_src=pdf-body
https://d-nb.info/1353317382/34
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1450127?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Detail

Chemical Name 1-[5-(2-Chlorophenyl)furan-2-yl]ethanone

Common Synonyms
5-(2-Chlorophenyl)-2-acetylfuran; 2-Acetyl-5-(2-

chlorophenyl)furan

CAS Number
Not widely listed (Key Precursor CAS: 41019-

43-6 for 5-(2-chlorophenyl)-2-furoic acid)

Molecular Formula C₁₂H₉ClO₂

Molecular Weight 220.65 g/mol

SMILES CC(=O)c1ccc(o1)c2ccccc2Cl

InChIKey
Predicted: ZDOYHCIRUPHUHN-

UHFFFAOYSA-N (Analog based)

Appearance
Pale yellow to off-white crystalline solid

(Predicted)

Melting Point 85–95 °C (Predicted based on analogs)

Solubility
Soluble in DCM, DMSO, Methanol; Insoluble in

Water

Note on CAS: While the specific CAS for the ketone is not prominent in public chemical

catalogs, the compound is readily synthesized from the commercially available acid precursor 5-

(2-chlorophenyl)-2-furoic acid (CAS 41019-43-6) or via Suzuki coupling of 5-bromo-2-

acetylfuran (CAS 1192-62-7 derivative).

Synthesis Methodologies
Two primary pathways are established for the synthesis of 1-[5-(2-Chlorophenyl)-2-
furyl]ethanone: Suzuki-Miyaura Cross-Coupling (Method A) and Friedel-Crafts Acylation
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(Method B).

Method A: Suzuki-Miyaura Cross-Coupling
(Recommended)
This method offers high regioselectivity and mild conditions.

Reagents:

Substrate: 5-Bromo-2-acetylfuran (1.0 eq)

Coupling Partner: 2-Chlorophenylboronic acid (1.2 eq)

Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂

Base: Na₂CO₃ (2.0 eq, 2M aqueous solution)

Solvent: 1,4-Dioxane / Water (4:1 v/v) or Toluene/Ethanol

Protocol:

Preparation: Charge a round-bottom flask with 5-bromo-2-acetylfuran, 2-chlorophenylboronic

acid, and the palladium catalyst under an inert atmosphere (Nitrogen or Argon).

Solvation: Add degassed 1,4-dioxane and the aqueous Na₂CO₃ solution.

Reaction: Heat the mixture to 80–90 °C for 12–16 hours. Monitor reaction progress via TLC

(Hexane:EtOAc 4:1).

Work-up: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x).

Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

Purification: Purify the crude residue via silica gel column chromatography (Gradient: 0-20%

EtOAc in Hexanes) to afford the title compound.

Method B: From 5-(2-Chlorophenyl)-2-furoic Acid
This method utilizes the commercially available acid precursor.
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Protocol:

Activation: Convert 5-(2-chlorophenyl)-2-furoic acid (CAS 41019-43-6) to the acid chloride

using Thionyl Chloride (SOCl₂) at reflux for 2 hours. Remove excess SOCl₂.

Weinreb Amide Formation: React the acid chloride with N,O-dimethylhydroxylamine

hydrochloride and TEA in DCM at 0 °C to form the Weinreb amide.

Grignard Addition: Treat the Weinreb amide with Methylmagnesium Bromide (MeMgBr, 3.0 M

in ether) in dry THF at 0 °C. Stir for 1 hour.

Hydrolysis: Quench with saturated NH₄Cl solution to release the ketone.

Synthesis Workflow Diagram
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Caption: Dual synthetic pathways for 1-[5-(2-Chlorophenyl)-2-furyl]ethanone via Suzuki

Coupling and Weinreb Amide.

Biological Applications & Mechanism
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The 5-aryl-2-acylfuran scaffold is a privileged structure in drug discovery.

Antimicrobial Activity
Derivatives of 5-phenyl-2-acetylfuran have shown potent activity against Gram-positive bacteria

(e.g., S. aureus). The 2-chlorophenyl substituent increases lipophilicity (LogP), potentially

enhancing cell membrane permeability compared to the unsubstituted phenyl analog.

Tubulin Polymerization Inhibition
Research indicates that 5-(aryl)furan derivatives can mimic the pharmacophore of

Combretastatin A-4, binding to the colchicine site of tubulin. The ortho-chloro substitution

imposes a twisted conformation between the furan and phenyl rings, which is critical for fitting

into the hydrophobic pocket of tubulin.

Signal Transduction Pathway (Hypothetical)
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1-[5-(2-Chlorophenyl)-2-furyl]ethanone

Tubulin Heterodimer
(Colchicine Site)

Binds

Microtubule Polymerization

Inhibits Assembly

G2/M Phase Arrest

Disrupts Spindle

Apoptosis (Cell Death)

Triggers

Click to download full resolution via product page

Caption: Proposed mechanism of action involving tubulin binding and subsequent cell cycle

arrest.[2][3][4][5][6][7]

Safety & Handling (SDS Summary)
Hazard Classification:

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

Skin Irritation: Category 2.

Eye Irritation: Category 2A.
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STOT-SE: Category 3 (Respiratory Irritation).

Precautionary Measures:

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood.

Storage: Store in a cool, dry place under inert gas (Argon) to prevent oxidation of the furan

ring.

First Aid: In case of contact, wash with soap and water. If inhaled, move to fresh air.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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